
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a benzofuran core substituted with phenyl and phenoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a phenoxyphenyl intermediate, followed by cyclization to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The exact methods would depend on the specific requirements of the production process and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Applications De Recherche Scientifique
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Phenoxyphenyl)-substituted benzoxazoles: These compounds have a similar phenoxyphenyl group but differ in the core structure.
Pyrazolopyrimidine-based derivatives: These compounds share some structural similarities but have different functional groups and applications.
Uniqueness
3-(4-Phenoxyphenyl)-3-phenyl-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups and core structure. This uniqueness can confer specific properties and reactivity that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
137245-53-5 |
|---|---|
Formule moléculaire |
C26H18O3 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C26H18O3/c27-25-23-13-7-8-14-24(23)26(29-25,19-9-3-1-4-10-19)20-15-17-22(18-16-20)28-21-11-5-2-6-12-21/h1-18H |
Clé InChI |
IPJAVQVBELWCNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
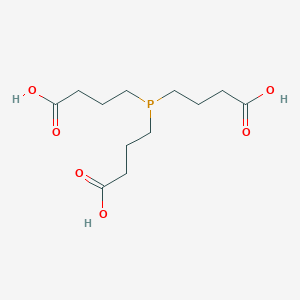
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)

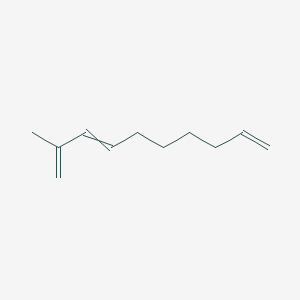
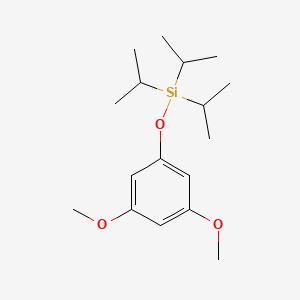
![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
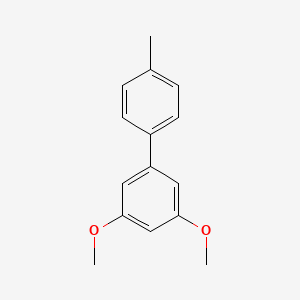

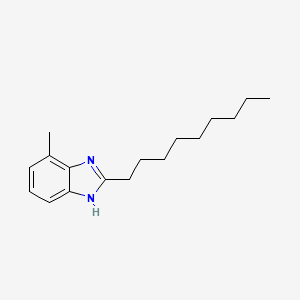
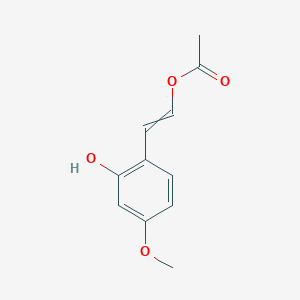

![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
